molecular formula C13H18O3 B8455446 Ethyl-(4-isopropylphenoxy)acetate

Ethyl-(4-isopropylphenoxy)acetate

Cat. No.: B8455446
M. Wt: 222.28 g/mol
InChI Key: VYWXFDLFNURGLZ-UHFFFAOYSA-N
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Description

Ethyl-(4-isopropylphenoxy)acetate is an ester derivative featuring a phenoxyacetate backbone substituted with an isopropyl group at the para position of the aromatic ring. These reactions typically proceed via nucleophilic substitution, yielding intermediates that are further reduced or functionalized.

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

ethyl 2-(4-propan-2-ylphenoxy)acetate

InChI

InChI=1S/C13H18O3/c1-4-15-13(14)9-16-12-7-5-11(6-8-12)10(2)3/h5-8,10H,4,9H2,1-3H3

InChI Key

VYWXFDLFNURGLZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)C(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Key structural differences among analogs lie in the substituents on the phenyl ring, which influence physicochemical properties such as solubility, melting points, and reactivity.

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Spectral Data (¹H NMR δ, ppm)
Ethyl-(4-isopropylphenoxy)acetate -C(CH₃)₂ C₁₃H₁₈O₃ 222.28 Not reported in evidence
Ethyl 2-(4-fluorophenoxy)acetate -F C₁₀H₁₁FO₃ 198.19 δ 4.55 (s, ArO-CH₂-CO)
Ethyl 4-methylphenoxyacetate -CH₃ C₁₁H₁₄O₃ 194.23 δ 4.12 (q, O-CH₂CH₃)
Ethyl 2-(4-chlorophenoxy)acetoacetate -Cl C₁₂H₁₃ClO₄ 256.68 δ 4.65 (s, NH₂)

Notes:

  • Electron-withdrawing groups (e.g., -F, -Cl) increase the electrophilicity of the aromatic ring, enhancing reactivity in subsequent reactions such as reductions or cross-couplings .

Spectroscopic and Analytical Data

  • ¹H NMR: The -OCH₂CO- group in all analogs resonates near δ 4.5–4.6, with shifts influenced by substituents. For example, electron-withdrawing -F causes deshielding in ethyl 2-(4-fluorophenoxy)acetate (δ 4.55) compared to δ 4.12 in ethyl 4-methylphenoxyacetate .
  • Mass Spectrometry: Ethyl 4-methylphenoxyacetate (C₁₁H₁₄O₃) fragments into m/z 194.23 [M]⁺, while halogenated derivatives show isotopic patterns (e.g., m/z 198.19 for fluorine) .

Key Research Findings

Substituent Effects: Para-substituents significantly alter reactivity and applications. For instance, -NO₂ groups require reduction for biological activity, whereas -CH₃ or -OCH₃ groups enhance stability for industrial uses .

Synthetic Optimization: Higher yields are achieved with electron-donating groups (e.g., -CH₃) compared to electron-withdrawing groups (e.g., -NO₂, -Cl), which necessitate additional purification steps .

Biological Relevance: Analogs with -NH₂ or -COOH functionalities (e.g., ethyl 2-(4-aminophenoxy)acetate) show promise in drug development due to their ability to interact with biological targets .

Q & A

Q. What are the standard synthetic protocols for Ethyl-(4-isopropylphenoxy)acetate, and how can reaction efficiency be optimized?

The synthesis typically involves nucleophilic substitution between 4-isopropylphenol and ethyl chloroacetate under alkaline conditions. A reflux system with anhydrous potassium carbonate (K₂CO₃) in dry acetone for 8–12 hours is standard . Reaction progress is monitored via TLC (hexane:ethyl acetate, 3:1). Post-reaction, purification involves solvent removal under reduced pressure, cold-water extraction, and ether washing to eliminate excess K₂CO₃ and byproducts. Optimization strategies include:

  • Catalyst Loading : Increasing K₂CO₃ stoichiometry (e.g., 2.5 equivalents) to drive completion.
  • Solvent Choice : Substituting acetone with DMF for higher polarity, though this may require lower temperatures to avoid side reactions.
  • Time-Temperature Trade-offs : Reducing reflux time with microwave-assisted synthesis (e.g., 30 minutes at 100°C) .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Spectroscopy :
    • NMR : ¹H and ¹³C NMR confirm ester linkage (δ 4.2–4.4 ppm for CH₂COO and δ 1.2–1.4 ppm for ethyl CH₃) and aromatic substitution patterns .
    • IR : Ester carbonyl stretch at ~1740 cm⁻¹ and aryl ether C-O-C at ~1250 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 250 for [M+H]⁺) and fragmentation patterns validate purity .
  • Elemental Analysis : Carbon and hydrogen content must align with theoretical values within ±0.5% .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
  • Engineering Controls : Fume hoods for solvent evaporation steps .
  • Waste Disposal : Collect organic residues in halogenated waste containers due to potential chlorinated byproducts .

Advanced Research Questions

Q. How do electronic and steric effects of the 4-isopropyl group influence the compound’s reactivity in medicinal chemistry applications?

The 4-isopropyl group enhances lipophilicity, improving membrane permeability, but introduces steric hindrance that may reduce binding affinity to target proteins. Comparative studies with analogs (e.g., 4-methoxy or 4-fluoro derivatives) show:

  • Electronic Effects : Electron-donating isopropyl groups stabilize aryl ether linkages, reducing hydrolysis rates in physiological conditions .
  • Steric Effects : Bulkier substituents decrease enzymatic degradation but may hinder interactions with flat binding pockets (e.g., kinase inhibitors) .
    Methodological Approach : Use molecular docking (AutoDock Vina) and Hammett σ constants to predict substituent effects on bioactivity .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC₅₀ values (e.g., antioxidant vs. cytotoxic assays) often arise from:

  • Assay Conditions : pH-dependent stability (e.g., hydrolysis in aqueous media at pH >7 generates acetic acid derivatives, altering activity) .
  • Cell Line Variability : Differential expression of esterases in cell models (e.g., HepG2 vs. HEK293) affects prodrug activation .
    Resolution Strategy :
  • Standardize assay buffers (e.g., PBS with 1% DMSO) and validate purity via HPLC before testing .
  • Use isotopic labeling (¹⁴C-acetate) to track metabolic pathways .

Q. What advanced synthetic routes enable selective functionalization of the phenoxyacetate backbone?

  • Electrophilic Aromatic Substitution : Nitration (HNO₃/H₂SO₄) at the para position of the aryl ring, followed by reduction to amine derivatives for further coupling .
  • Cross-Coupling Reactions : Suzuki-Miyaura reactions with aryl boronic acids to introduce biaryl motifs (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) .
  • Hydrolysis Control : Selective ester cleavage using LiOH/THF/H₂O to yield 2-(4-isopropylphenoxy)acetic acid, a precursor for amide conjugates .

Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?

  • Thermal Stability : Decomposition above 80°C (TGA data) necessitates storage at 4°C .
  • Light Sensitivity : UV-Vis studies show photodegradation (λmax 270 nm) in transparent solvents; store in amber vials .
  • Moisture Sensitivity : Hydrolysis accelerates in humid environments; use molecular sieves in stock solutions .

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